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Compound of Interest

Compound Name:
3-Hydroxy-5-

methylpicolinaldehyde

Cat. No.: B13087635

Get Quote

Technical Whitepaper: Physicochemical Profiling & Handling of 3-Hydroxy-5-
methylpicolinaldehyde

Executive Summary
3-Hydroxy-5-methylpicolinaldehyde (CAS 1211523-05-5), also known as 3-hydroxy-5-

methylpyridine-2-carbaldehyde, is a critical pyridine derivative structurally analogous to Vitamin

B6 (Pyridoxal). Its unique substitution pattern—featuring an ortho-hydroxy aldehyde moiety—

grants it potent metal-chelating capabilities and high reactivity toward primary amines (Schiff

base formation).

However, these same features render the compound susceptible to specific degradation

pathways, including oxidative deformylation and hemiacetal dimerization. This guide provides a

definitive technical profile to ensure the integrity of this compound in research and drug

development workflows.
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The solubility and stability of 3-Hydroxy-5-methylpicolinaldehyde are governed by its

amphoteric nature. The pyridine nitrogen accepts protons, while the phenolic hydroxyl donates

them, creating a pH-dependent charge landscape.

Core Identity
Property Specification

IUPAC Name 3-Hydroxy-5-methylpyridine-2-carbaldehyde

CAS Number 1211523-05-5

Molecular Formula C₇H₇NO₂

Molecular Weight 137.14 g/mol

Appearance
Pale yellow to brown solid (oxidizes to dark

brown)

pKa (Predicted)
pKa₁ ≈ 3.5 (Pyridine N); pKa₂ ≈ 7.1 (Phenolic

OH)

LogP (Predicted) ~1.6 (Lipophilic shift due to 5-methyl group)

Solubility Landscape
The compound exhibits "U-shaped" solubility relative to pH. It is most soluble in acidic (cationic

form) and basic (anionic form) aqueous solutions, with minimum solubility near its isoelectric

point (pH 4.5–6.0).

High Solubility: DMSO, DMF, Methanol, Ethanol, 0.1 M HCl, 0.1 M NaOH.

Moderate Solubility: Acetone, Acetonitrile.

Low Solubility: Hexane, Toluene, Water (at neutral pH).

Speciation Diagram (Graphviz)
The following diagram illustrates the protonation states that dictate solubility behavior.
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Figure 1: pH-dependent speciation of 3-Hydroxy-5-methylpicolinaldehyde. Solubility is

maximized at the extremes of the pH scale.

Stability & Reactivity Mechanisms
Researchers must account for three primary instability vectors: Oxidation, Hydration, and Schiff

Base Formation.

Oxidative Instability
The C-2 aldehyde group is electron-deficient due to the pyridine ring, making it susceptible to

autoxidation, especially in solution.

Degradant: 3-Hydroxy-5-methylpicolinic acid.

Trigger: Exposure to atmospheric oxygen and UV light.

Prevention: Store under Argon/Nitrogen; protect from light.

Tautomerism & Hydration
In aqueous media, the aldehyde exists in equilibrium with its hydrate (gem-diol). Furthermore,

the 3-hydroxy group can attack the aldehyde to form a hemiacetal dimer, particularly at high

concentrations (>10 mg/mL).

Schiff Base Reactivity (Critical Warning)
This compound reacts rapidly with primary amines (e.g., Tris buffer, amino acids, lysine

residues) to form stable Schiff bases (imines).

Operational Rule:NEVER dissolve this compound in Tris, Glycine, or ammonium-based

buffers unless the reaction is intended. Use Phosphate, HEPES, or MOPS instead.
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Experimental Protocols
These protocols are designed to be self-validating. The use of HPLC peak purity analysis

ensures that degradation products do not interfere with solubility measurements.

Protocol A: Kinetic Solubility Determination (Shake-
Flask)
Objective: Determine the maximum solubility in a specific solvent system.

Preparation: Weigh 10 mg of 3-Hydroxy-5-methylpicolinaldehyde into a 1.5 mL amber

microcentrifuge tube (protect from light).

Addition: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

Agitation: Vortex for 1 minute, then incubate at 25°C with shaking (500 rpm) for 24 hours.

Observation:

If clear: Solubility > 100 mg/mL.

If solid remains: Proceed to step 5.

Separation: Centrifuge at 14,000 x g for 10 minutes to pellet undissolved solid.

Quantification:

Dilute the supernatant 1:100 in Mobile Phase A (Water + 0.1% Formic Acid).

Inject onto HPLC (C18 column).

Calculate concentration against a standard curve prepared in DMSO.

Protocol B: Forced Degradation Study
Objective: Establish stability limits for storage and handling.
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Stock Solution
(1 mg/mL in DMSO)

Stress Conditions

Acid Hydrolysis
0.1M HCl, 60°C, 4h

Base Hydrolysis
0.1M NaOH, RT, 4h

Oxidation
3% H2O2, RT, 2h

Photostability
UV Light, 24h

HPLC-DAD/MS Analysis
(Check Peak Purity)
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Figure 2: Forced degradation workflow to identify critical stability risks.

Handling & Storage Recommendations
To maximize shelf-life and experimental reproducibility, adhere to the following "Gold Standard"

storage conditions.
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Parameter Recommendation Rationale

Temperature -20°C (Long-term)
Slows oxidative kinetics and

dimerization.

Atmosphere Argon or Nitrogen
Prevents autoxidation to

picolinic acid.

Container Amber Glass Vial
Blocks UV light which

catalyzes degradation.

Solvent for Stocks Anhydrous DMSO
Prevents hydrate formation;

stable for ~1 month at -20°C.

Thawing Equilibrate to RT
Prevents condensation water

from entering the vial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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